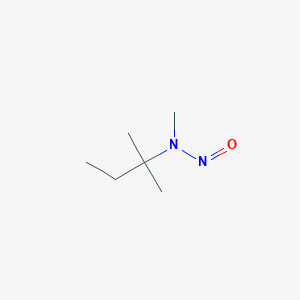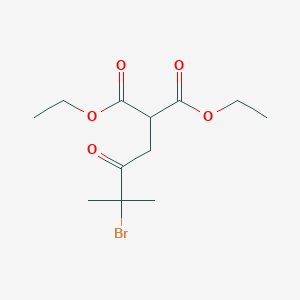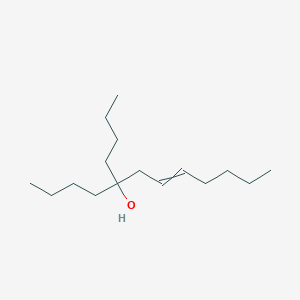![molecular formula C24H27N5 B14297280 [(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile CAS No. 116350-27-7](/img/structure/B14297280.png)
[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a dibutylamino group, which is an amine with two butyl groups attached to the nitrogen atom. The presence of these groups contributes to the compound’s reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile typically involves a multi-step process. One common method starts with the diazotization of 4-(dibutylamino)aniline, followed by coupling with 4-formylbenzonitrile. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. The final step involves the condensation of the resulting intermediate with malononitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
化学反应分析
Types of Reactions
[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; various solvents and temperatures depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
科学研究应用
[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
作用机制
The mechanism of action of [(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activity, disruption of cellular processes, or induction of cell death pathways, such as apoptosis or ferroptosis.
相似化合物的比较
Similar Compounds
[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile: Similar structure but with dimethylamino groups instead of dibutylamino groups.
[(4-{(E)-[4-(Diethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile: Similar structure but with diethylamino groups instead of dibutylamino groups.
[(4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile: Similar structure but with dipropylamino groups instead of dibutylamino groups.
Uniqueness
[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The dibutylamino group provides increased steric bulk and hydrophobicity compared to dimethylamino or diethylamino analogs, potentially leading to different reactivity and biological activity.
属性
CAS 编号 |
116350-27-7 |
|---|---|
分子式 |
C24H27N5 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
2-[[4-[[4-(dibutylamino)phenyl]diazenyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H27N5/c1-3-5-15-29(16-6-4-2)24-13-11-23(12-14-24)28-27-22-9-7-20(8-10-22)17-21(18-25)19-26/h7-14,17H,3-6,15-16H2,1-2H3 |
InChI 键 |
ZVFGGAPULIZLOY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)


![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)





![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)


